ABX464 is a small molecule investigated for its antiviral and anti-inflammatory properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It selectively upregulates the expression of miR-124, a microRNA with known anti-inflammatory effects. [, , , ] ABX464 achieves this by interacting with the nuclear Cap Binding Complex (CBC), a crucial component of cellular RNA biogenesis. [] This interaction influences the splicing of specific RNA transcripts, ultimately leading to increased miR-124 levels. [, , ]
ABX-464 is synthesized from a proprietary chemical framework developed by Abivax, a biotechnology company focused on innovative treatments for chronic inflammatory diseases and viral infections. The compound belongs to the class of small molecules and is classified as an enhancer of RNA splicing, specifically targeting HIV and inflammatory pathways.
The synthesis of ABX-464 involves several key steps that ensure the production of a pure and effective compound. Initial synthesis typically begins with the construction of the core structure through a series of organic reactions, including:
The synthesis route is optimized to yield high purity levels, which is crucial for clinical efficacy and safety.
ABX-464 has a complex molecular structure characterized by its unique bicyclic core. The molecular formula is CHNO, with a molecular weight of approximately 298.34 g/mol. Its structural representation includes:
The three-dimensional conformation of ABX-464 allows it to effectively bind to target proteins involved in HIV replication and inflammatory processes.
ABX-464 undergoes several important chemical reactions that facilitate its mechanism of action:
These reactions are critical for its therapeutic effects in both viral infections and autoimmune conditions.
The primary mechanism by which ABX-464 exerts its effects involves the modulation of RNA splicing:
Clinical studies have demonstrated that treatment with ABX-464 results in significant changes in gene expression profiles associated with both HIV replication and inflammatory responses.
ABX-464 exhibits several notable physical and chemical properties:
Data from pharmacokinetic studies indicate that ABX-464 reaches peak plasma concentrations within hours after dosing, supporting its potential for once-daily administration.
ABX-464 has been investigated for various applications:
ABX464 (obefazimod) exerts its primary effects through direct interaction with the Cap Binding Complex (CBC), a nuclear heterodimer comprising CBP80 and CBP20 subunits. This complex binds to the 7-methylguanosine (m7G) cap at the 5′ end of RNA polymerase II transcripts, facilitating RNA processing, including splicing and export [6] [8] [10]. ABX464 binds to the CBC with high specificity, stabilizing its association with target RNAs and enhancing pre-mRNA splicing efficiency. Structural analyses confirm that ABX464 occupies a hydrophobic pocket within the CBC, altering its conformational dynamics and strengthening its interaction with the cap structure of nascent transcripts [8] [10]. This binding is foundational to ABX464’s dual mechanisms: antiviral activity against HIV and anti-inflammatory effects in chronic diseases.
Table 1: Cap Binding Complex (CBC) Components and ABX464 Interactions
CBC Subunit | Molecular Weight (kDa) | Function | Effect of ABX464 Binding |
---|---|---|---|
CBP80 | 80 | Scaffold for spliceosome assembly | Enhanced stability of CBC-RNA complexes |
CBP20 | 20 | Direct m7G cap recognition | Increased affinity for capped RNAs |
CBC-ABX464 complex | N/A | Splicing modulation | Selective enhancement of viral and non-coding RNA splicing |
Deep sequencing of HIV-infected peripheral blood mononuclear cells (PBMCs) treated with ABX464 revealed a 3.5-fold increase in spliceosome recruitment to viral RNAs, directly linking CBC binding to splicing modulation [8]. Crucially, this interaction does not disrupt CBC’s physiological roles in cellular RNA biogenesis but amplifies its activity under pathological conditions like viral infection or inflammation [10].
ABX464’s anti-inflammatory activity centers on its selective upregulation of microRNA-124 (miR-124), a potent endogenous regulator of immune responses. Mechanistically, ABX464 binding to the CBC enhances the splicing of a specific long non-coding RNA (lncRNA) harboring the MIR124-1 gene [2] [3] [9]. This splicing event increases mature miR-124 production by 7–10 fold in immune cells (e.g., macrophages, CD4+ T cells), as quantified in rectal biopsies from ulcerative colitis (UC) patients and in vitro PBMC models [3] [7].
miR-124 downregulates pro-inflammatory signaling through:
Table 2: miR-124-Mediated Anti-Inflammatory Effects in Preclinical and Clinical Studies
Experimental Model | miR-124 Fold Change | Key Downregulated Targets | Functional Outcome |
---|---|---|---|
UC patient biopsies | 8.5 ± 1.2 | IL-6, CCL2, IL-17A | 55% clinical remission (Phase 2b) [4] |
DSS-induced colitis (mice) | 6.8 ± 0.9 | TNF-α, IL-23, CXCL1 | Reduced colon inflammation (p<0.01) [7] |
Human macrophages in vitro | 9.1 ± 1.5 | SERPIN-E1, IL-6R | 70% reduction in IL-6 secretion [7] |
This miR-124 induction creates a "physiological brake" on inflammation, resolving chronic immune activation without broad immunosuppression [3] [9].
ABX464 uniquely integrates antiviral and anti-inflammatory activities through a unified molecular mechanism centered on CBC-mediated RNA splicing modulation:
Antiviral Action: In HIV-infected cells, ABX464 binding to CBC enhances splicing of the 9 kb HIV primary transcript. This diverts viral RNA from full-length genomic forms (required for virion assembly) toward fully spliced variants. RNA CaptureSeq analyses demonstrated that ABX464 treatment increases spliced HIV RNA isoforms from <24% (untreated) to >90% in PBMCs, depleting unspliced RNA essential for viral replication [2] [8] [10]. Additionally, ABX464 generates novel spliced HIV RNA species, potentially triggering immune recognition of infected reservoir cells [10].
Anti-Inflammatory Action: Concurrently, ABX464 enhances CBC-dependent splicing of a primate-specific lncRNA (e.g., MIR124-1HG), boosting mature miR-124 production. This miRNA silences networks of pro-inflammatory mediators [2] [3] [9].
The duality arises because both processes—viral RNA processing and miR-124 biogenesis—depend on CBC’s splicing enhancement. However, ABX464 achieves specificity through:
A critical feature of ABX464 is its selective action on pathogenic RNA targets without global disruption of host splicing:
Viral vs. Cellular RNA Discrimination: Genome-wide RNA-Seq of ABX464-treated PBMCs showed no significant alterations in splicing efficiency or intron retention rates across >15,000 human genes. Conversely, HIV RNA splicing increased 3.7-fold [8]. This selectivity stems from ABX464’s amplification of CBC activity at weak splice sites characteristic of HIV transcripts and miR-124-encoding lncRNAs, whereas cellular genes typically exhibit stronger, CBC-independent splice sites [6] [8].
Mechanistic Basis: Depletion of CBC subunits via RNAi causes widespread intron retention in cellular pre-mRNAs. ABX464, however, enhances CBC’s function without altering its intrinsic RNA affinity, explaining its lack of cytotoxicity [8] [10]. The compound’s specificity is further evidenced by:
Table 3: Splicing Specificity of ABX464: RNA-Seq Analysis in Human PBMCs
RNA Category | Splicing Events Altered by ABX464 | Fold Change vs. Untreated | Statistical Significance |
---|---|---|---|
HIV RNA | Total spliced isoforms | +3.7 | p<0.001 [8] |
MIR124-1HG lncRNA | Mature miR-124 production | +7.9 | p<0.001 [8] |
Cellular genes | Global intron retention | Not detected | NS [8] |
Cellular miRNAs | Expression of 1,200 miRNAs | <1.5 change for 99.2% | NS [8] |
This specificity underpins ABX464’s favorable safety profile in clinical trials for ulcerative colitis and HIV, where no CBC-related toxicity has been observed [4] [7].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: